molecular formula C7H5BrN4 B1275716 5-(3-Bromophenyl)-1H-tetrazole CAS No. 3440-99-1

5-(3-Bromophenyl)-1H-tetrazole

Cat. No. B1275716
CAS RN: 3440-99-1
M. Wt: 225.05 g/mol
InChI Key: UVKPUDRFBHSFJH-UHFFFAOYSA-N
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Description

Tetrazoles are a class of synthetic heterocycles that have found extensive applications across various fields, including organic chemistry, coordination chemistry, the photographic industry, explosives, and notably in medicinal chemistry. Among the tetrazoles, 5-substituted tetrazoles, such as 5-(3-Bromophenyl)-1H-tetrazole, are particularly significant due to their role as non-classical bioisosteres of carboxylic acids. These derivatives exhibit similar acidities but offer advantages such as higher lipophilicity and metabolic resistance, which are beneficial in drug design .

Synthesis Analysis

The synthesis of 5-substituted 1H-tetrazoles can be achieved through various methods. One notable approach involves a one-pot procedure that utilizes aryl bromides, potassium hexakis(cyano-κC)ferrate(4−) as a cyanide source, and sodium azide. This method is catalyzed by palladium acetate and zinc bromide in the presence of 1,4-diazabicyclo[2.2.2]octane (dabco) and occurs under nonacidic conditions, offering an attractive synthesis route due to the use of a nontoxic cyanide source . Another synthesis method for a related compound, 1-Bromine-5-phenyl-tetrazole, involves cyclization and bromination of benzonitrile with sodium azide and bromine, under optimized conditions to achieve high yields .

Molecular Structure Analysis

The molecular structure of tetrazole derivatives has been studied using various techniques, including X-ray diffraction analysis. For instance, the crystal structure of 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione, a related tetrazole derivative, revealed a nonplanar thione with a significant dihedral angle between the tetrazole and benzene cycles. This structure forms centrosymmetric dimers in the crystal through hydrogen bonds . Similarly, other tetrazole derivatives have been analyzed to determine their crystalline structure and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications .

Chemical Reactions Analysis

The functionalization of 5-substituted tetrazoles is a challenging task due to the tendency to form isomeric mixtures. However, certain reactions have been identified that exhibit high or unusual regioselectivities, which are important for the synthesis of specific derivatives. For example, the hetero-Diels–Alder approach has been used to synthesize functionalized 1H-tetrazoles, such as tetrazolyl-1,2-oxazines and -oximes, which can be further reduced to yield 5-(1-aminoalkyl)-1H-tetrazoles. These compounds are important as they serve as bioisosteres of α-amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-substituted tetrazoles are influenced by their molecular structure. The planarity of the tetrazole ring and the degree of conjugation with aryl rings at the 1- and 5-positions affect their chemical reactivity and physical characteristics. For instance, the lack of conjugation in certain tetrazole derivatives suggests that these rings can maintain distinct electronic properties, which can be exploited in various chemical reactions and applications. Additionally, the presence of intermolecular hydrogen bonds, as observed in some derivatives, can influence the compound's solubility, melting point, and other physical properties .

Scientific Research Applications

Corrosion Inhibition

5-Phenyltetrazole derivatives, including those similar to 5-(3-Bromophenyl)-1H-tetrazole, have been evaluated for their effectiveness as corrosion inhibitors. Studies have shown that these compounds are efficient mixed-type inhibitors, demonstrating significant corrosion inhibition ability, particularly on copper surfaces in acidic mediums. For instance, the inhibition mechanism of such derivatives in sulfuric acid was elucidated using experimental and Density Functional Theory (DFT) methods (Tan, Zhang, Liu, Qiang, Li, Guo, & Chen, 2019).

Medicinal Chemistry

Tetrazoles, especially 5-substituted 1H-tetrazoles, have found extensive use in medicinal chemistry. These compounds often serve as bioisosteric replacements for carboxylic acids in drug molecules. This substitution enhances lipophilicity and metabolic resistance of the drug molecules. 5-Substituted 1H-tetrazoles have been incorporated into various clinical drugs, such as losartan and cefazolin (Mittal & Awasthi, 2019).

Synthesis of 1,4-Diaryl Tetrazoles

1,4-Diaryl tetrazoles, synthesized from compounds similar to 5-(3-Bromophenyl)-1H-tetrazole, have shown promising results in anticancer research. These compounds, including their 5-oxo and 5-thio derivatives, have been evaluated for their antiproliferative properties against leukemia and breast cancer cell lines (Gundugola, Chandra, Perchellet, Waters, Perchellet, & Rayat, 2010).

Ester Hydrolysis Catalysis

Studies have explored the use of 5-alkyl-1H-tetrazoles, which could include derivatives like 5-(3-Bromophenyl)-1H-tetrazole, as catalysts for ester hydrolysis at neutral pH. The introduction of a heteroatom in the side chain of these compounds significantly increases the charge on the tetrazole nucleus, enhancing their nucleophilic reactivity in hydrolytic reactions (Bhattacharya & Vemula, 2005).

Safety And Hazards


  • Toxicity : Evaluate toxicity based on available data.

  • Handling Precautions : Follow safety guidelines when working with tetrazoles.


Future Directions


  • Drug Development : Explore derivatives as potential drug candidates.

  • Functional Materials : Investigate applications in materials science.

  • Biological Studies : Further assess biological activity.


properties

IUPAC Name

5-(3-bromophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKPUDRFBHSFJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399041
Record name 5-(3-Bromophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromophenyl)-1H-tetrazole

CAS RN

3440-99-1
Record name 5-(3-Bromophenyl)-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3440-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Bromophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Tetrazole, 5-(3-bromophenyl)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.038
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Synthesis routes and methods I

Procedure details

A mixture of 3-bromobenzonitrile (30.00 g, 164.8 mmol) in toluene (300 mL) was treated with triethylamine hydrochloride (68.05 g, 494.4 mmol) and sodium azide (32.14 g, 494.4 mmol) and the reaction mixture heated to reflux over night. Cooled to room temperature, diluted with water (300 mL), the layers were separated, and the aqueous portion acidified to pH 1 using concentrated HCl. The precipitated solid was collected by filtration, washed with water, and dried to give 34.96 g of product (94.3% yield).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
68.05 g
Type
reactant
Reaction Step Two
Quantity
32.14 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
94.3%

Synthesis routes and methods II

Procedure details

3-Bromobenzonitrile (2.49 g, 13.7 mmol) and azidotrimethylsilane (3.14 g, 27.3 mmol) were stirred in anhydrous toluene (100 mL) under argon at ambient temperature. To this was added dibutyltin oxide (341 mg, 1.37 mmol) and the resulting reaction was fitted with a reflux condenser and heated with stirring at 110° C. for 3 h. Upon cooling, the reaction mixture was concentrated in vacuo, and then concentrated to dryness twice following the addition of MeOH (ca. 25 mL each). The crude reaction mixture was dissolved in EtOAc (300 mL) and washed with H2O (2×100 mL). The organic phase was washed with 1N aqueous NaOH (4×75 mL), the combined basic aqueous portions were treated with 4N HCl to obtain an endpoint of pH=4 and the acidic aqueous phase was extracted with EtOAc (4×100 mL washes). The combined EtOAc layers were dried (MgSO4), filtered, and concentrated in vacuo to obtain 5-(3-bromophenyl)-2H-tetrazole as a white solid.
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
341 mg
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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